Cas no 66438-80-0 (3-bromo-8-methylquinoline)

3-bromo-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-8-methylquinoline
- SY287969
- AS-54170
- CS-0051442
- P17587
- DB-366298
- MFCD18448354
- SCHEMBL14661368
- 66438-80-0
- PB43246
- AKOS026745889
-
- MDL: MFCD18448354
- Inchi: InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3
- InChI Key: SHTGZBWYHRHZHT-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC=C1)C=C(C=N2)Br
Computed Properties
- Exact Mass: 220.98401g/mol
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 3.3
3-bromo-8-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95995-500MG |
3-bromo-8-methylquinoline |
66438-80-0 | 97% | 500MG |
¥ 2,989.00 | 2023-04-06 | |
abcr | AB511175-100mg |
3-Bromo-8-methylquinoline; . |
66438-80-0 | 100mg |
€272.50 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95995-250MG |
3-bromo-8-methylquinoline |
66438-80-0 | 97% | 250MG |
¥ 1,795.00 | 2023-04-06 | |
abcr | AB511175-1 g |
3-Bromo-8-methylquinoline; . |
66438-80-0 | 1g |
€1,197.30 | 2023-04-18 | ||
Chemenu | CM374875-5g |
3-bromo-8-methylquinoline |
66438-80-0 | 95%+ | 5g |
$2401 | 2022-06-10 | |
eNovation Chemicals LLC | D590488-5G |
3-bromo-8-methylquinoline |
66438-80-0 | >97% | 5g |
$435 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95995-10G |
3-bromo-8-methylquinoline |
66438-80-0 | 97% | 10g |
¥ 22,407.00 | 2023-04-06 | |
eNovation Chemicals LLC | D590488-100mg |
3-bromo-8-methylquinoline |
66438-80-0 | >97% | 100mg |
$190 | 2023-05-13 | |
eNovation Chemicals LLC | D590488-500MG |
3-bromo-8-methylquinoline |
66438-80-0 | >97% | 500mg |
$100 | 2024-07-21 | |
1PlusChem | 1P00FGOB-250mg |
3-bromo-8-methylquinoline |
66438-80-0 | 95% | 250mg |
$74.00 | 2024-04-22 |
3-bromo-8-methylquinoline Related Literature
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
Additional information on 3-bromo-8-methylquinoline
3-Bromo-8-methylquinoline (CAS No. 66438-80-0): A Versatile Heterocyclic Compound in Modern Chemistry
3-Bromo-8-methylquinoline (CAS No. 66438-80-0) is a brominated quinoline derivative that has gained significant attention in pharmaceutical research, material science, and organic synthesis. This heterocyclic compound features a quinoline backbone with strategic substitutions at the 3- and 8-positions, making it a valuable building block for various chemical transformations. The presence of both bromine and methyl groups on the aromatic system creates unique electronic properties that influence its reactivity and applications.
In recent years, researchers have shown growing interest in 3-bromo-8-methylquinoline derivatives due to their potential biological activities. Many studies focus on their role as intermediates in drug discovery, particularly for developing new antimicrobial and anticancer agents. The compound's molecular structure allows for diverse modifications, enabling medicinal chemists to create libraries of analogs for structure-activity relationship studies. This aligns with current trends in fragment-based drug design and targeted molecular therapies.
The synthesis of 3-bromo-8-methylquinoline typically involves bromination of 8-methylquinoline precursors, with careful control of reaction conditions to ensure regioselectivity at the 3-position. Modern synthetic approaches emphasize green chemistry principles, using catalytic methods and environmentally friendly solvents whenever possible. These developments respond to the chemical industry's increasing focus on sustainable synthesis and reduced environmental impact.
Beyond pharmaceutical applications, 3-bromo-8-methylquinoline CAS 66438-80-0 finds use in materials science as a precursor for organic electronic materials. Its rigid, planar structure and ability to participate in π-π stacking make it interesting for developing organic semiconductors and luminescent materials. Researchers are exploring its incorporation into OLED devices and molecular sensors, capitalizing on the tunable electronic properties of the quinoline core.
The compound's stability and handling characteristics make it suitable for various cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the construction of complex molecular architectures, addressing the growing demand for diverse chemical space in drug discovery programs. Recent publications highlight its utility in palladium-catalyzed reactions for creating novel biaryl systems.
Analytical characterization of 3-bromo-8-methylquinoline typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography when single crystals can be obtained. These techniques confirm the compound's structure and purity, which is crucial for its applications in sensitive chemical processes. Advanced analytical methods like HPLC-MS are increasingly used for quality control in commercial samples.
The commercial availability of 3-bromo-8-methylquinoline (66438-80-0) has expanded in recent years to meet growing research demand. Suppliers now offer various purity grades, from standard laboratory quality to high-purity versions for specialized applications. This reflects the compound's transition from a research chemical to an established building block in synthetic chemistry.
Storage and handling recommendations for 3-bromo-8-methylquinoline emphasize protection from light and moisture, typically suggesting storage in amber glass containers under inert atmosphere for long-term stability. These precautions maintain the compound's reactivity for subsequent synthetic transformations, an important consideration for researchers working with air-sensitive intermediates.
Future research directions for 3-bromo-8-methylquinoline derivatives may explore their potential in catalysis and supramolecular chemistry. The compound's ability to coordinate metals and participate in non-covalent interactions makes it a candidate for developing new molecular recognition systems and asymmetric catalysts. These applications align with current interests in smart materials and enzyme-mimetic systems.
From a regulatory perspective, 3-bromo-8-methylquinoline is generally regarded as a standard research chemical with no special restrictions in most jurisdictions. However, researchers should always consult current chemical safety guidelines and local regulations before working with any chemical substance. Proper laboratory practices and personal protective equipment are recommended when handling this compound.
The growing body of literature on 3-bromo-8-methylquinoline applications demonstrates its versatility across multiple chemistry disciplines. Recent patent filings reveal innovative uses in agrochemicals, dyes, and functional materials, indicating expanding commercial interest. This trend suggests that 66438-80-0 will remain an important compound in chemical research for the foreseeable future.
For researchers seeking alternatives or related compounds, structural analogs like 3-chloro-8-methylquinoline or 3-iodo-8-methylquinoline may offer different reactivity profiles. The choice of halogen can significantly influence the compound's electronic properties and reaction kinetics, allowing fine-tuning for specific applications. This flexibility contributes to the popularity of halogenated quinolines in synthetic chemistry.
In conclusion, 3-bromo-8-methylquinoline (CAS 66438-80-0) represents a valuable tool in modern chemical research, with applications spanning medicinal chemistry, materials science, and organic synthesis. Its unique combination of structural features and reactivity continues to inspire innovative research across multiple disciplines, making it a compound of enduring interest in the scientific community.
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